molecular formula C19H20N2O2S B11025058 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(phenylsulfanyl)acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(phenylsulfanyl)acetamide

Cat. No.: B11025058
M. Wt: 340.4 g/mol
InChI Key: ZNPMIDNZNCNPKN-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(phenylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxy group at the 5-position of the indole ring, an ethyl chain linking the indole to an acetamide group, and a phenylsulfanyl group attached to the acetamide. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(phenylsulfanyl)acetamide typically involves multiple steps:

    Synthesis of 5-methoxyindole: This can be achieved through the Fischer indole synthesis, starting from phenylhydrazine and 5-methoxyacetophenone under acidic conditions.

    Formation of the ethyl chain: The 5-methoxyindole is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester derivative.

    Introduction of the phenylsulfanyl group: The ethyl ester is then treated with thiophenol in the presence of a base to introduce the phenylsulfanyl group.

    Formation of the acetamide: Finally, the ester is hydrolyzed to the corresponding acid, which is then converted to the acetamide using reagents such as thionyl chloride followed by ammonia.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the acetamide group to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the indole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(phenylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(phenylsulfanyl)acetamide exerts its effects involves its interaction with specific molecular targets. The methoxyindole moiety can interact with serotonin receptors, while the phenylsulfanyl group may modulate enzyme activity. These interactions can lead to various biological effects, including modulation of neurotransmitter release and inhibition of specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Lacks the phenylsulfanyl group.

    N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-(phenylsulfanyl)acetamide: Has a hydroxy group instead of a methoxy group.

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(phenylthio)acetamide: Similar structure but with a thioether linkage.

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(phenylsulfanyl)acetamide is unique due to the combination of the methoxyindole and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with other similar compounds.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C19H20N2O2S/c1-23-15-7-8-18-17(11-15)14(12-21-18)9-10-20-19(22)13-24-16-5-3-2-4-6-16/h2-8,11-12,21H,9-10,13H2,1H3,(H,20,22)

InChI Key

ZNPMIDNZNCNPKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CSC3=CC=CC=C3

Origin of Product

United States

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